1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one
Overview
Description
Scientific Research Applications
Neuroendocrine Effects of Serotonin Agonists
Some studies focus on the neuroendocrine effects of serotonin agonists like m-Chlorophenylpiperazine (mCPP), which shares a piperazine ring structure similar to 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one. These studies explore the influence of such compounds on neuroendocrine functions, potentially indicating the relevance of this compound in studying neurotransmitter systems and their associated physiological and psychological responses (Mueller, Murphy, & Sunderland, 1985).
Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives
Research has been conducted on the pharmacokinetics and pharmacodynamics of piperazine derivatives like mCPP, providing a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. These studies offer insights into the potential therapeutic and research applications of compounds like this compound, especially in understanding their interaction with serotonin receptors and their overall impact on the body (Gijsman et al., 1998).
Involvement in Sleep Regulation
Studies on traditional Chinese herb remedies like suanzaorentang, which include ingredients with binding affinity for serotonin receptors similar to the piperazine structure in this compound, suggest potential applications in sleep regulation and the treatment of insomnia. These findings can direct future research on the sedative and hypnotic effects of this compound, potentially contributing to the development of new sleep aids or treatments for sleep disorders (Yi et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-13-6-8-14(9-7-13)11(15)10(12)4-2/h3,10H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARQLNRIMHTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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